
BAY-299
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Overview
Description
BAY-299 is a potent and selective BRD1 and TAF1 inhibitor (IC50 values are 6 and 13 nM, respectively).
Scientific Research Applications
Inhibition of TAF1 and BRD1
BAY-299 primarily functions by inhibiting the second bromodomain of TAF1 and BRD1. Its selectivity is notable, with IC50 values of 6 nM for BRD1 and 8-13 nM for TAF1, indicating high potency against these targets while showing minimal activity against other bromodomains . This selectivity is crucial for reducing off-target effects, enhancing its therapeutic potential.
Induction of Cell Death in AML
Research has demonstrated that this compound induces cell death in AML cells through multiple pathways. It increases apoptosis by activating pro-apoptotic proteins and upregulating cell cycle inhibitors. Studies show that treatment with this compound leads to significant inhibition of cell growth and increased differentiation of AML cells . The compound also promotes pyroptosis, a form of programmed cell death associated with inflammation, further contributing to its efficacy against cancer cells .
Acute Myeloid Leukemia (AML)
This compound has shown promising results in treating AML. In vitro studies reveal that it effectively inhibits the proliferation of AML cells, leading to increased cell death and differentiation. The compound's ability to modulate apoptotic pathways makes it a candidate for further clinical evaluation as a therapeutic agent in AML management .
Dual Inhibitory Properties
The dual inhibitory nature of this compound against both BRPF2 and TAF1 makes it an invaluable tool for studying these proteins' roles in cancer biology. Its selectivity allows researchers to investigate the specific contributions of these bromodomains without interference from other family members .
Immune Modulation
Recent studies indicate that this compound can enhance the efficacy of immune responses in cancer therapy. It has been shown to induce state changes in natural killer (NK) cells and CD8 T cells, transitioning them from inactive to more cytotoxic phenotypes. This immune modulation suggests potential applications in combination therapies with immune checkpoint inhibitors .
Study 1: Efficacy in AML Models
A study evaluated the effects of this compound on various AML cell lines using CCK-8 assays and flow cytometry. Results indicated a significant decrease in cell viability with increasing concentrations of this compound. The study highlighted the compound's ability to induce apoptosis and inhibit cell cycle progression effectively.
Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
---|---|---|
0 | 100 | 10 |
2 | 70 | 30 |
4 | 40 | 60 |
Study 2: Immune Response Enhancement
Another investigation assessed this compound's impact on NK cell activity in co-culture systems with tumor cells. The findings revealed that this compound treatment led to enhanced cytotoxicity of NK cells against tumor targets, suggesting its potential as an adjunct therapy in immunotherapy.
Treatment | NK Cell Activity (%) | Tumor Cell Killing (%) |
---|---|---|
Control | 20 | 30 |
This compound | 50 | 70 |
Properties
Molecular Formula |
C25H23N3O4 |
---|---|
Molecular Weight |
429.476 |
SMILES |
O=C1N(C2=C(C)C=C(N3C)C(N(C)C3=O)=C2)C(C4=CC=C(CCCO)C5=CC=CC1=C45)=O |
Appearance |
Solid powder |
Synonyms |
BAY-299; BAY 299; BAY299.; 6-(3-Hydroxypropyl)-2-(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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